

3-(1,3-Dioxolan-2-yl)propanoic acid CAS number 4388-56-1.

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Compound of Interest

Compound Name: 3-(1,3-Dioxolan-2-yl)propanoic acid

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An In-Depth Technical Guide to **3-(1,3-Dioxolan-2-yl)propanoic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. **3-(1,3-Dioxolan-2-yl)propanoic acid** (CAS No. 4388-56-1) emerges as a quintessential example of such a scaffold. It elegantly combines a carboxylic acid moiety with a protected aldehyde in the form of a cyclic acetal (a dioxolane). This arrangement provides chemists with a tool for sequential and site-selective transformations, making it an invaluable intermediate in multi-step syntheses. This guide delves into the core chemical principles, practical methodologies, and strategic applications of this compound, offering a comprehensive resource for professionals in the field.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identifiers

- Primary Name: **3-(1,3-Dioxolan-2-yl)propanoic acid**[\[1\]](#)
- CAS Number: 4388-56-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₁₀O₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 146.14 g/mol [\[1\]](#)[\[2\]](#)
- Synonyms: 3-[\[1\]](#)[\[3\]](#)dioxolan-2-yl-propionic acid, 1,3-Dioxolane-2-propanoic acid[\[3\]](#)

Physicochemical Properties

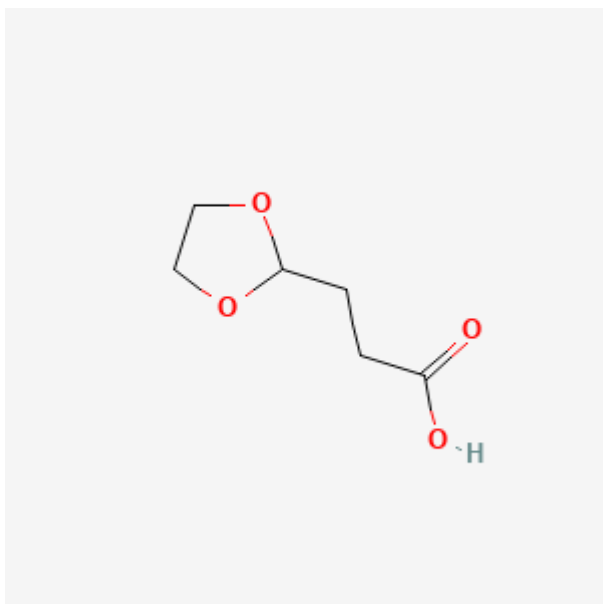
The physical characteristics of **3-(1,3-Dioxolan-2-yl)propanoic acid** are summarized below, providing essential data for experimental design and handling.

Property	Value	Source(s)
Physical Form	Liquid	
Boiling Point	246.1°C (at 760 mmHg)	[3] [4]
Density	1.222 g/cm ³ (Predicted)	[3]
Purity	Typically ≥95%	[2] [5]
Storage Temperature	Room Temperature or 2-8°C	[4]

Structural Information

The molecule's structure is the key to its reactivity and function.

- InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N[\[3\]](#)
- Canonical SMILES: C1OC(O1)CC(=O)O
- Molecular Structure:



Section 2: The Chemistry of the Dioxolane Moiety: A Strategic Protection

The utility of **3-(1,3-Dioxolan-2-yl)propanoic acid** is fundamentally derived from the properties of the 1,3-dioxolane group, which serves as a robust protecting group for the aldehyde functionality.

Principle of Acetal Protection

1,3-Dioxolanes are cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene glycol.^[6] This reaction is reversible and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.^[6] The dioxolane group effectively masks the electrophilic nature of the carbonyl carbon.

This protection strategy is critical because it allows for chemical transformations to be performed on other parts of the molecule—such as the carboxylic acid group in our topic compound—that would otherwise be incompatible with a free aldehyde.

Caption: General mechanism for acid-catalyzed dioxolane formation.

Stability Profile

The dioxolane group exhibits remarkable stability under a wide range of conditions, which is a cornerstone of its utility as a protecting group. It is generally resistant to:

- Bases (e.g., hydroxides, alkoxides)
- Nucleophiles (e.g., organometallics, hydrides)
- Mild oxidizing and reducing agents

This stability allows for a broad scope of synthetic operations to be carried out on the carboxylic acid terminus of the molecule without affecting the protected aldehyde.

Deprotection: Regenerating the Aldehyde

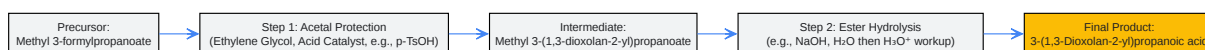
The removal of the dioxolane group (deprotection) is typically achieved by reversing its formation conditions. This involves acid-catalyzed hydrolysis in the presence of water.^[6] The equilibrium is shifted towards the aldehyde and diol by using a large excess of water or by performing the reaction in a mixture of an organic solvent and aqueous acid.

Caption: General mechanism for acid-catalyzed dioxolane hydrolysis.

Section 3: Synthesis, Handling, and Safety

Synthetic Workflow

The synthesis of **3-(1,3-Dioxolan-2-yl)propanoic acid** logically follows from the principles of acetal protection. A common strategy involves the protection of a precursor containing both the aldehyde and a latent or protected carboxylic acid function.



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Caption: A plausible synthetic route to the target compound.

Protocol Considerations:

- Protection: The reaction of a suitable 3-formylpropanoate ester with ethylene glycol in the presence of a catalytic amount of an acid like p-toluenesulfonic acid in a solvent such as toluene, with azeotropic removal of water, is a standard and effective method.^{[6][7]}

- **Hydrolysis:** The subsequent step involves the saponification of the methyl ester to the carboxylate salt using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid. This step must be performed under conditions that do not cleave the acid-sensitive dioxolane group, meaning strong acidic conditions and high temperatures should be avoided during workup.

Safe Handling and Storage

Adherence to safety protocols is crucial when handling any chemical reagent.

- **Hazard Statements:** The compound is associated with warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[8] Specific H-statements include H302, H315, H319, H332, and H335.[8]
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][5]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Section 4: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation and purity assessment of **3-(1,3-Dioxolan-2-yl)propanoic acid**. The expected spectral features are an amalgamation of those for a carboxylic acid and a cyclic acetal.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxyl group and the C-O bonds of the dioxolane ring.

- **O-H Stretch:** A very broad and strong absorption band is expected in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]
- **C=O Stretch:** A strong, sharp absorption should appear around 1710 cm^{-1} for the carbonyl stretch of the saturated carboxylic acid.[9][10]

- C-O Stretches: Strong bands corresponding to the C-O stretching of the acetal and carboxylic acid will be present in the fingerprint region, typically between 1200-1000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

- ^1H NMR Spectrum (Predicted):
 - ~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad.
 - ~4.8-5.0 ppm (triplet, 1H): The methine proton (CH) of the dioxolane ring, coupled to the adjacent CH_2 group.
 - ~3.9-4.1 ppm (multiplet, 4H): The four protons of the ethylene group ($\text{OCH}_2\text{CH}_2\text{O}$) in the dioxolane ring.
 - ~2.4-2.6 ppm (triplet, 2H): The methylene protons (CH_2) alpha to the carboxylic acid group.
 - ~1.9-2.1 ppm (quartet or multiplet, 2H): The methylene protons (CH_2) beta to the carboxylic acid and alpha to the dioxolane ring.
- ^{13}C NMR Spectrum (Predicted):
 - ~175-180 ppm: The carbonyl carbon (COOH) of the carboxylic acid.
 - ~102-105 ppm: The acetal carbon (O-CH-O) of the dioxolane ring.
 - ~64-66 ppm: The two equivalent carbons of the ethylene group ($\text{OCH}_2\text{CH}_2\text{O}$).
 - ~30-35 ppm: The carbon atom alpha to the dioxolane ring.
 - ~28-32 ppm: The carbon atom alpha to the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

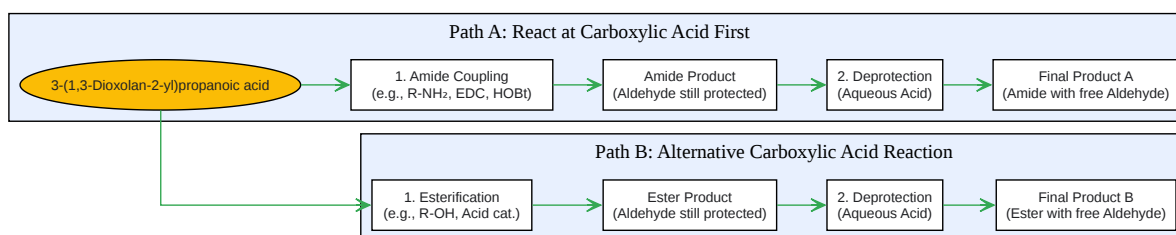
- Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 146.05800$ for the exact mass) should be observable.[3]
- Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group ($-COOH$, m/z 45) or the entire propanoic acid chain. Fragmentation of the dioxolane ring itself is also a characteristic pathway for cyclic acetals.

Section 5: Strategic Applications in Synthesis

The true value of **3-(1,3-Dioxolan-2-yl)propanoic acid** lies in its application as a versatile bifunctional intermediate.

A Bifunctional Linchpin in Organic Synthesis

The compound allows for a clear strategic separation of reactivity. The carboxylic acid can undergo a variety of transformations (e.g., conversion to esters, amides, acid chlorides) while the aldehyde remains masked. Following these transformations, the aldehyde can be liberated under acidic conditions to participate in subsequent reactions like Wittig olefination, reductive amination, or aldol condensations.



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Caption: Strategic utility demonstrating sequential functionalization.

Role in Drug Development and Fine Chemicals

This molecule is explicitly categorized as a "Protein Degradator Building Block," indicating its utility in the synthesis of complex molecules like PROTACs (Proteolysis-Targeting Chimeras) which require distinct functionalities for binding to a target protein and an E3 ligase.[2] More broadly, it serves as an intermediate in preparing pharmaceuticals and other fine chemicals where a propionaldehyde moiety needs to be incorporated into a larger structure.[4] The propanoic acid chain is a common structural motif in many biologically active compounds, including the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[11][12] This makes the title compound a valuable precursor for creating novel analogues for drug discovery programs.

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